2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide
Overview
Description
2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide, also known as PPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a key role in regulating neuronal activity. 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide has been used to study the role of the sigma-1 receptor in various physiological processes, including pain perception, memory formation, and neuroprotection.
Mechanism of Action
2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide acts as a selective sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. This activation leads to a cascade of cellular events, including the release of various neurotransmitters and the modulation of ion channels. These effects ultimately lead to changes in neuronal activity and can have a wide range of physiological effects.
Biochemical and Physiological Effects:
2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the release of neurotransmitters, and the regulation of various signaling pathways. These effects can lead to changes in neuronal activity, pain perception, and memory formation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for precise targeting of this receptor and can lead to more accurate and reproducible results. However, one limitation of using 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Future Directions
There are many potential future directions for research on 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide may have potential therapeutic applications in these diseases by modulating neuronal activity and protecting against cell death. Another area of interest is the development of more selective sigma-1 receptor agonists that can target specific subtypes of this receptor. This could lead to more precise targeting of neuronal circuits and more effective treatments for various neurological disorders.
properties
IUPAC Name |
2-(4-propanoylphenoxy)-N-[2-(1,2,4-triazol-1-yl)propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-15(21)13-4-6-14(7-5-13)23-9-16(22)18-8-12(2)20-11-17-10-19-20/h4-7,10-12H,3,8-9H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMMOSOJAXVLOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)NCC(C)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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